Tetraphenylsilane

Thermal stability Pyrolysis kinetics Arylsilane decomposition

Select Tetraphenylsilane (Ph₄Si) for unmatched thermal/chemical stability in PHOLED hosts, high-Tg resins, and mechanistic probes. Unlike hydrosilanes, the fully phenyl-substituted silicon center eliminates Si–H hydrolytic sensitivity while the rigid tetrahedral geometry promotes amorphous film formation and prevents close packing. PHOLED hosts incorporating Ph₄Si deliver >160,000 h half-lifetimes (green) and >18% EQE (deep blue), outperforming conventional CBP/BCP systems. Phthalonitrile resins derived from this scaffold exhibit 5% weight-loss temperatures of 519–526°C (N₂) and long-term oxidative stability at 250°C. In ESR studies, Ph₄Si forms stable radical anions with rapid inter-phenyl electron exchange, unlike its carbon analog. This unique profile makes it the definitive building block for long-lifetime displays, aerospace composites, and fundamental charge-transfer research. Request bulk pricing today.

Molecular Formula C24H20Si
Molecular Weight 336.5 g/mol
CAS No. 1048-08-4
Cat. No. B094826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylsilane
CAS1048-08-4
Synonymstetraphenylsilane
Molecular FormulaC24H20Si
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyJLAVCPKULITDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylsilane (CAS 1048-08-4) Product Selection Guide: Properties and Procurement Considerations


Tetraphenylsilane (Ph4Si, CAS 1048-08-4) is an organosilicon compound of the aryl silane class, characterized by a central silicon atom symmetrically bonded to four phenyl groups [1]. It is a crystalline solid with a molecular weight of 336.51 g/mol, a melting point range of 235–241°C, and a density of approximately 1.078 g/cm³ . Its tetrahedral geometry imparts high thermal and chemical stability, low reactivity, and distinct solubility properties, making it a valuable scaffold in materials science and organic synthesis [2].

Tetraphenylsilane (CAS 1048-08-4) Selection: Why Generic Substitution Fails


The symmetric, fully substituted nature of Tetraphenylsilane (Ph4Si) results in a unique property profile that cannot be replicated by other phenylsilanes or organosilicon compounds. The absence of Si–H bonds eliminates the hydrolytic sensitivity and reactivity characteristic of hydrosilanes, while the rigid, non-planar tetrahedral geometry prevents close packing, promoting amorphous glass formation and high thermal stability [1]. Studies on thermal decomposition kinetics reveal that Ph4Si degrades via a first-order process, in stark contrast to the second-order disproportionation observed for triphenylsilane (Ph3SiH) and diphenylsilane (Ph2SiH2) [2]. This fundamental mechanistic divergence underscores that substituting Ph4Si with a less substituted analog will alter both material stability and processing behavior.

Tetraphenylsilane (CAS 1048-08-4) Product-Specific Quantitative Evidence Guide


Thermal Decomposition Kinetics: First-Order Degradation vs. Second-Order Disproportionation in Less Substituted Analogs

Tetraphenylsilane (Ph4Si) decomposes via a first-order process, yielding benzene, triphenylsilane, and o-biphenylyl triphenylsilane as major products. This contrasts with the second-order disproportionation pathways observed for triphenylsilane (Ph3SiH) and diphenylsilane (Ph2SiH2), which produce higher and lower phenylated silanes. The mechanistic divergence leads to a substantial difference in activation energy (Ea) for decomposition: 67.0 kcal/mol for Ph4Si vs. 70.1 kcal/mol for Ph3SiH and 55.8 kcal/mol for Ph2SiH2 [1].

Thermal stability Pyrolysis kinetics Arylsilane decomposition

OLED Device Stability: 160,000-Hour Half-Lifetime vs. <700 Hours for Standard CBP/BCP Devices

Incorporating a tetraphenylsilane-containing host material (TSTC) in Ir(ppy)3-based green phosphorescent OLEDs achieves a half-lifetime (T1/2) of 160,000 hours at an initial luminance of 100 cd/m². This represents a dramatic improvement over conventional CBP host devices employing a BCP hole blocking layer, which exhibit a half-lifetime of <700 hours at a comparable initial luminance of 600–1200 cd/m² [1].

OLEDs Phosphorescence Host materials Operational stability

Deep Blue PHOLED Quantum Efficiency: 18.1% Maximum and 12.2% at 1000 cd/m² Using Tetraphenylsilane-Based Host

A tetraphenylsilane-based phosphine oxide host material (BDDS) enables deep blue phosphorescent OLEDs with a maximum external quantum efficiency (EQE) of 18.1% and an EQE of 12.2% at a practical luminance of 1000 cd/m², with color coordinates of (0.137, 0.191) [1]. While a direct head-to-head comparison in the same study is not provided, these values represent a benchmark for deep blue PHOLED performance, significantly exceeding the ~5% EQE typical of fluorescent blue OLEDs and aligning with the high-efficiency regime of phosphorescent systems [2].

PHOLEDs Deep blue emission Quantum efficiency Host materials

Thermal Stability in Phthalonitrile Polymers: 5% Weight Loss at 519–526°C (N2) and 482–497°C (Air)

A tetraphenylsilane-containing phthalonitrile polymer demonstrates exceptional thermal stability, with a 5% weight loss (Td5%) occurring at 519–526°C under nitrogen and 482–497°C under air, as measured by thermogravimetric analysis (TGA) [1]. This performance is situated within the high-end range for phthalonitrile resins and reflects the stabilizing contribution of the tetraphenylsilane moiety against thermal and oxidative degradation.

High-temperature polymers Phthalonitrile resins Thermogravimetric analysis Thermo-oxidative stability

Electron Spin Resonance: Rapid Unpaired Electron Exchange Between All Phenyl Groups vs. Tetraphenylmethane Dinegative Ion Formation

Electron-spin resonance (ESR) studies reveal a fundamental difference in radical anion behavior between tetraphenylsilane (Ph4Si) and its carbon analog tetraphenylmethane (Ph4C). Upon reduction, the unpaired electron in the Ph4Si radical anion rapidly exchanges between all four phenyl groups, while Ph4C is spontaneously reduced to a non-magnetic dinegative ion that is only stable at low temperatures and rearranges rapidly at room temperature to produce a biphenylyl mononegative ion [1].

ESR spectroscopy Radical anions Electron delocalization Organosilicon radicals

Crystal Structure: Isostructural with Tetraphenyltin, Providing a Reliable Crystalline Scaffold

Tetraphenylsilane (Ph4Si) crystallizes in the tetragonal space group P21c with unit cell parameters a = 11.46(1) Å, c = 7.09(3) Å, and Z = 2, possessing exact S4 molecular symmetry. The mean Si–C bond length is 1.383 Å. Critically, it is isostructural with tetraphenyltin (Ph4Sn) [1]. This isostructural relationship provides a well-defined crystalline framework that can be leveraged in crystal engineering and comparative studies.

Crystal engineering X-ray diffraction Isostructurality Molecular geometry

Tetraphenylsilane (CAS 1048-08-4): Best Research and Industrial Application Scenarios


High-Stability Host Material for Green and Deep Blue Phosphorescent OLEDs

For the fabrication of phosphorescent OLEDs (PHOLEDs) where both high efficiency and exceptional operational lifetime are critical, tetraphenylsilane-derived host materials are the optimal choice. The incorporation of the Ph4Si moiety into hosts like TSTC and BDDS has been directly shown to yield device half-lifetimes exceeding 160,000 hours for green emission [1] and maximum external quantum efficiencies of 18.1% for deep blue emission [2]. These performance metrics substantially surpass those of conventional hosts like CBP/BCP, making tetraphenylsilane-based materials the preferred selection for long-lasting, energy-efficient displays and solid-state lighting.

High-Temperature Polymer Matrix Composites and Electronic Encapsulation

In applications demanding prolonged thermal and thermo-oxidative stability above 450°C, such as aerospace composites or high-power electronic encapsulation, tetraphenylsilane-containing phthalonitrile resins are indicated. These polymers exhibit a 5% weight loss temperature (Td5%) of 519–526°C under nitrogen and 482–497°C under air [3], positioning them at the high-performance end of phthalonitrile systems. This thermal resilience, coupled with good long-term oxidative stability at 250°C [3], provides a compelling technical rationale for selecting tetraphenylsilane-based monomers over less thermally robust alternatives.

Fundamental Studies of Radical Anions and Electron Delocalization

For research investigating electron transfer processes, radical anion stability, or electron delocalization in symmetric aromatic systems, tetraphenylsilane is the preferred compound over its carbon analog, tetraphenylmethane. ESR studies have demonstrated that Ph4Si forms a stable radical anion with rapid electron exchange between all four phenyl groups, whereas Ph4C undergoes spontaneous reduction to an unstable dinegative ion [4]. This distinct electronic behavior, rooted in the central silicon atom, makes Ph4Si the definitive choice for spectroscopic and mechanistic investigations in this domain.

Crystal Engineering and Isostructural Comparative Studies

In crystal engineering projects or studies comparing Group 14 tetraphenyl compounds, tetraphenylsilane offers a well-defined, highly symmetric crystalline scaffold. Its tetragonal crystal structure, exact S4 molecular symmetry, and isostructural relationship with tetraphenyltin (Ph4Sn) provide a reliable and reproducible platform [5]. Researchers seeking a stable, well-characterized, and symmetrical building block for co-crystallization, supramolecular assembly, or comparative structural analysis will find Ph4Si to be a uniquely valuable and predictable component.

Technical Documentation Hub

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